2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a carbamoyl group, and a trifluoromethyl group attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds such as 4-(trifluoromethyl)phenylboronic acid have been used as reactants in site-selective suzuki-miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Mode of Action
Boronic acids, in general, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Result of Action
The suzuki-miyaura cross-coupling reactions that boronic acids participate in can result in the formation of new carbon–carbon bonds .
Action Environment
The suzuki-miyaura cross-coupling reactions that boronic acids participate in are known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with a suitable carbamoylating agent. One common method is the reaction of 4-(trifluoromethyl)phenylboronic acid with isocyanates under mild conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of boronic esters or boronic anhydrides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylboronic acid derivatives.
Scientific Research Applications
2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the carbamoyl group.
Phenylboronic acid: Lacks both the trifluoromethyl and carbamoyl groups.
2-Carbamoylphenylboronic acid: Lacks the trifluoromethyl group.
Uniqueness: 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of all three functional groups (boronic acid, carbamoyl, and trifluoromethyl) on the phenyl ring. This combination imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, while the carbamoyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
[2-carbamoyl-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO3/c10-8(11,12)4-1-2-6(9(15)16)5(3-4)7(13)14/h1-3,15-16H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKNYWCDCOBOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681599 |
Source
|
Record name | [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-55-6 |
Source
|
Record name | B-[2-(Aminocarbonyl)-4-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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